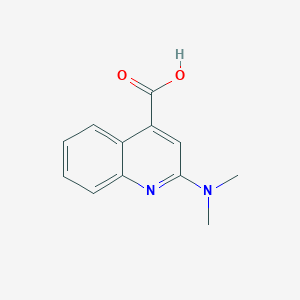

2-(Dimethylamino)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dimethylamino)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H12N2O2. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride catalysis and microwave irradiation . This method provides isolated yields of up to 57% within 3 minutes.

Another method includes the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol media . The Pfitzinger reaction, involving the reaction of isatin with α-methyl ketone in aqueous ethanol, is also a viable synthetic route .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like NaHSO4·SiO2 are employed to achieve these goals .

化学反応の分析

Types of Reactions

2-(Dimethylamino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal and synthetic organic chemistry .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity :

2-(Dimethylamino)quinoline-4-carboxylic acid has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds derived from it have shown significant anticancer activity, particularly in inducing apoptosis in cancer cells. For example, a derivative demonstrated potent inhibition of HDAC3, leading to G2/M cell cycle arrest and increased apoptosis in K562 leukemia cells .

Antimicrobial Properties :

Research indicates that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. A study evaluated several derivatives for their antibacterial efficacy, revealing that structural modifications can enhance activity against resistant strains like methicillin-resistant Staphylococcus aureus .

Synthetic Organic Chemistry

Building Block for Synthesis :

The compound serves as a versatile building block for synthesizing complex organic molecules. It can be utilized in the preparation of various derivatives that possess biological activity or serve as precursors for pharmaceuticals .

Industrial Applications

Dyes and Pigments Production :

In industrial chemistry, this compound is used in the production of dyes and pigments due to its stable chemical properties and ability to form colored complexes .

Case Study 1: Anticancer Activity

A study focused on the synthesis of quinoline derivatives, including this compound, highlighted its ability to inhibit HDACs effectively. The lead compound D28 exhibited selective inhibition against HDAC3, showing promising results in vitro for cancer therapy .

Case Study 2: Antimicrobial Screening

In a comprehensive evaluation of quinoline derivatives for antibacterial activity, compounds were tested against several bacterial strains using the agar diffusion method. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial efficacy compared to standard antibiotics .

作用機序

The mechanism of action of 2-(Dimethylamino)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, in cancer therapy, it acts as an HDAC inhibitor, forming strong hydrophobic interactions with residues in the HDAC active site . This inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Pamaquine: An antimalarial agent with a quinoline ring system.

Chloroquine: Another antimalarial drug with a similar structure.

Tafenoquine: Used for the treatment of malaria.

Bulaquine: An antimalarial compound.

Quinine: A well-known antimalarial agent.

Mefloquine: Used for malaria treatment.

Amodiaquine: An antimalarial and anti-inflammatory agent.

Uniqueness

2-(Dimethylamino)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .

生物活性

2-(Dimethylamino)quinoline-4-carboxylic acid (DMQCA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The unique structure of DMQCA, characterized by a quinoline ring with a carboxylic acid and dimethylamino substituents, enhances its solubility and reactivity. These features contribute to its biological activities, allowing it to function as a versatile building block in drug development.

Target Interactions

DMQCA interacts with various biological targets, which include:

- Enzymes : Quinoline derivatives are known to act as inhibitors of enzymes such as histone deacetylases (HDACs), which are critical in cancer therapy.

- Receptors : The compound has been studied for its effects on epidermal growth factor receptor (EGFR), showing potential in inhibiting tumor growth .

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Apoptosis : DMQCA has been shown to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

- Antimicrobial Activity : It exhibits activity against various pathogens, suggesting potential use in treating infections .

Anticancer Properties

Several studies have evaluated the anticancer activity of DMQCA and its derivatives:

- In Vitro Studies : DMQCA derivatives were tested against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The most potent compounds exhibited IC50 values ranging from 7.7 to 14.2 µg/mL, comparable to standard chemotherapy agents like 5-fluorouracil .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| DMQCA Derivative 1 | HepG2 | 7.7 | |

| DMQCA Derivative 2 | HCT116 | 14.2 | |

| 5-Fluorouracil | HepG2 | 7.9 | |

| Afatinib | HCT116 | 5.4 |

Antimicrobial Activity

DMQCA has demonstrated antimicrobial properties against various bacterial strains:

- Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).

- Results : Structural modifications of DMQCA derivatives significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin .

Case Studies

- Antimalarial Activity : A series of quinoline derivatives similar to DMQCA were screened for antimalarial properties against Plasmodium falciparum. One derivative showed an EC50 value of 120 nM, indicating moderate potency but requiring further optimization for better pharmacokinetic properties .

- EGFR Inhibition : In a study focusing on EGFR inhibition using synthesized quinoline derivatives, several compounds displayed micromolar inhibition levels, suggesting potential for targeted cancer therapies .

特性

IUPAC Name |

2-(dimethylamino)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-7-9(12(15)16)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJFDFAIRAKMPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933728-79-1 |

Source

|

| Record name | 2-(dimethylamino)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。